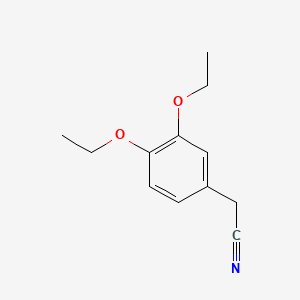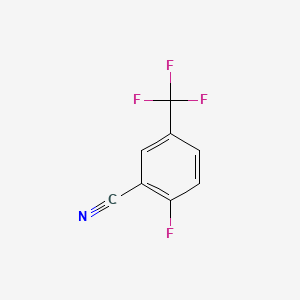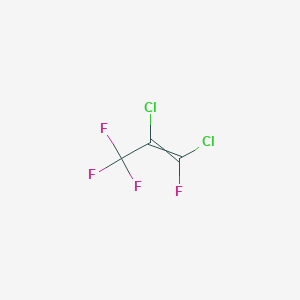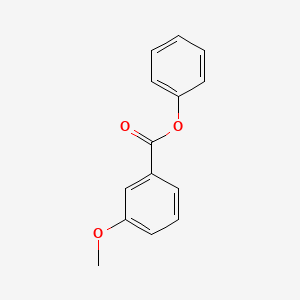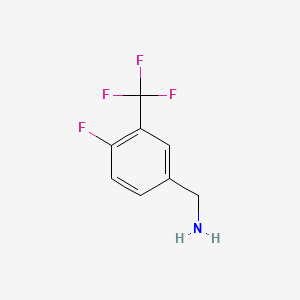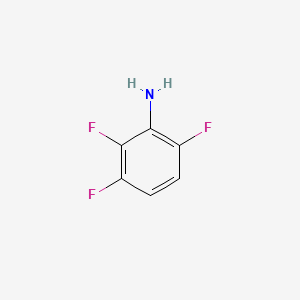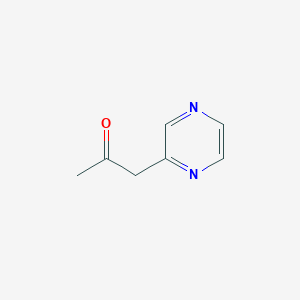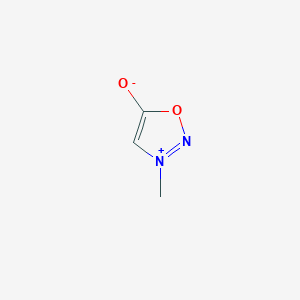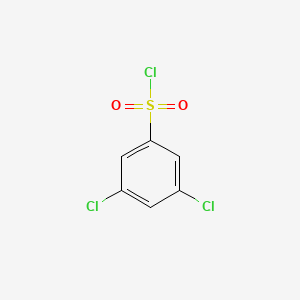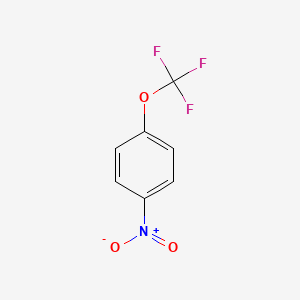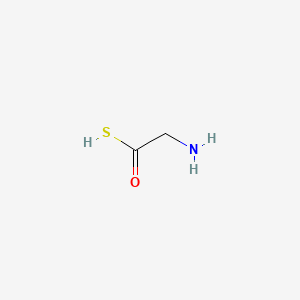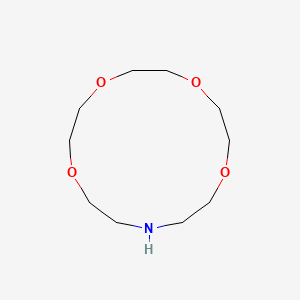
1,4,7,10-Tetraoxa-13-azacyclopentadecane
Descripción general
Descripción
1,4,7,10-Tetraoxa-13-azacyclopentadecane, also known as 1-Aza-15-crown-5, is a macrocyclic compound that belongs to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations due to their cyclic structure containing multiple ether groups. This particular compound has a molecular formula of C10H21NO4 and a molecular weight of 219.28 g/mol .
Aplicaciones Científicas De Investigación
1,4,7,10-Tetraoxa-13-azacyclopentadecane has numerous applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to study metal-ion interactions.
Biology: Investigated for its potential in drug delivery systems due to its ability to encapsulate ions and molecules.
Medicine: Explored for its role in enhancing the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the separation and purification of metal ions from mixtures
Análisis Bioquímico
Biochemical Properties
1,4,7,10-Tetraoxa-13-azacyclopentadecane plays a crucial role in biochemical reactions by acting as a ligand that can form stable complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules through coordination bonds. For instance, it has been shown to form stable complexes with large metal ions such as strontium and lead . These interactions are essential for various biochemical processes, including catalysis and molecular recognition.
Cellular Effects
This compound influences various cellular processes by interacting with metal ions and other biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its ability to form complexes with metal ions can modulate the activity of metalloenzymes, thereby influencing cellular functions. Additionally, its interactions with proteins and other biomolecules can impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable complexes with metal ions and other biomolecules. This compound can bind to metal ions through its oxygen and nitrogen atoms, forming coordination bonds. These interactions can lead to enzyme inhibition or activation, depending on the specific metal ion and enzyme involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance the activity of certain enzymes and improve cellular function. At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular metabolism. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. It can influence metabolic flux and metabolite levels by modulating the activity of metalloenzymes. Additionally, this compound can interact with cofactors and other biomolecules, further affecting metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s ability to form stable complexes with metal ions also plays a role in its transport and distribution .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns are essential for its interactions with enzymes, proteins, and other biomolecules, ultimately influencing its biochemical activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4,7,10-Tetraoxa-13-azacyclopentadecane can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. One common method involves the reaction of diethylene glycol with ethylenediamine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10-Tetraoxa-13-azacyclopentadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal cations.
Substitution: Can undergo nucleophilic substitution reactions.
Oxidation and Reduction: Participates in redox reactions under specific conditions.
Common Reagents and Conditions
Complexation: Typically involves metal salts such as sodium chloride or potassium iodide in aqueous or organic solvents.
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products Formed
Complexation: Metal-crown ether complexes.
Substitution: Substituted crown ethers with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the crown ether.
Mecanismo De Acción
The mechanism by which 1,4,7,10-Tetraoxa-13-azacyclopentadecane exerts its effects primarily involves its ability to form stable complexes with metal cations. The nitrogen and oxygen atoms in the macrocyclic ring act as electron donors, coordinating with the metal ions and stabilizing them within the ring structure. This complexation can influence various chemical and biological processes, including catalysis and ion transport .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane
- Kryptofix 222
- Bis(2-ethoxyethyl)amine
- 4-[2-(2-Hydroxyethoxy)ethyl]morpholine
Uniqueness
1,4,7,10-Tetraoxa-13-azacyclopentadecane is unique due to its specific ring size and the presence of both nitrogen and oxygen atoms, which provide a distinct coordination environment for metal ions. This makes it particularly effective in forming stable complexes with a wide range of cations, distinguishing it from other crown ethers and similar compounds .
Propiedades
IUPAC Name |
1,4,7,10-tetraoxa-13-azacyclopentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-3-12-5-7-14-9-10-15-8-6-13-4-2-11-1/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUOQSZSDIHZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCOCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217147 | |
| Record name | 1,4,7,10-Tetraoxa-13-azacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66943-05-3 | |
| Record name | Aza-15-crown-5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66943-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,7,10-Tetraoxa-13-azacyclopentadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066943053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,7,10-Tetraoxa-13-azacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7,10-tetraoxa-13-azacyclopentadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


